N-(2-ETHOXYPHENYL)-N'-(2-PIPERIDINOETHYL)UREA
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Overview
Description
N-(2-ETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA typically involves the reaction of 2-ethoxyaniline with 2-piperidinoethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C to 25°C to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of N-(2-ETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high yields and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-ETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding urea derivatives with oxidized functional groups.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted urea derivatives with various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and application.
Comparison with Similar Compounds
Similar Compounds
- N-(2-METHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA
- N-(2-ETHOXYPHENYL)-N’-(2-MORPHOLINOETHYL)UREA
- N-(2-ETHOXYPHENYL)-N’-(2-PYRROLIDINOETHYL)UREA
Uniqueness
N-(2-ETHOXYPHENYL)-N’-(2-PIPERIDINOETHYL)UREA is unique due to its specific ethoxy and piperidinoethyl substituents, which may confer distinct biological activity and chemical reactivity compared to similar compounds. These structural features can influence the compound’s solubility, stability, and interaction with biological targets, making it a valuable candidate for further research and development.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-piperidin-1-ylethyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O2/c1-2-21-15-9-5-4-8-14(15)18-16(20)17-10-13-19-11-6-3-7-12-19/h4-5,8-9H,2-3,6-7,10-13H2,1H3,(H2,17,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGEBLQFRXBNAKH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCCN2CCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>43.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47199096 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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